molecular formula C11H15NO B076805 Valeranilide CAS No. 10264-18-3

Valeranilide

Cat. No.: B076805
CAS No.: 10264-18-3
M. Wt: 177.24 g/mol
InChI Key: PGMBORLSOHYBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of aniline and valeric acid, characterized by a phenyl group attached to a pentanamide chain

Preparation Methods

Valeranilide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with valeric acid chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound and hydrochloric acid as a byproduct. Industrial production methods often utilize similar reaction conditions but may employ different catalysts or solvents to optimize yield and purity .

Chemical Reactions Analysis

Valeranilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Valeranilide has several scientific research applications:

Mechanism of Action

The mechanism of action of valeranilide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Valeranilide is similar to other anilide compounds, such as acetanilide and benzamide. it is unique due to its pentanamide chain, which imparts different chemical and physical properties. Similar compounds include:

    Acetanilide: An anilide with an acetyl group instead of a pentanamide chain.

    Benzamide: An anilide with a benzoyl group.

    Butyranilide: An anilide with a butyramide chain.

These compounds share some chemical properties but differ in their reactivity and applications due to variations in their side chains .

Properties

IUPAC Name

N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMBORLSOHYBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145430
Record name Valeranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-18-3
Record name N-Phenylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeranilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeranilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-n-propylaniline (8.91 g, 66 mmol) and Et3N (14 mL, 106 mmol) in CH2Cl2 (60 mL) was added acetic anhydride (10.9 mL, 99 mmol) dropwise. The resulting mixture was allowed to stir at room temp. overnight, then was treated with a 1N HCl solution (40 mL). The acidic mixture was extracted with CH2Cl2 (2×30 mL). The combined organic layers were sequentially washed with H2O (40 mL), a 1N NaOH solution (40 mL), H2O (40 mL) and a saturated NaCl solution (40 mL), dried (Na2SO4), and concentrated under reduced pressure. The resulting powder was purified by crystalization (EtOAc) to give 2-n-propylacetanilide as white needles (7.85 g, 67%). TLC (30% EtOAc/hex) Rf0.37.
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (7.5 ml) was added to a toluene (100 ml) solution of 2-propylaniline, and the mixture was stirred at room temperature for 2 hours. Crystals thus precipitated were collected by filtration and washed with hexane. The filtrate was concentrated under reduced pressure. After hexane was added thereto, tritulation was conducted. The deposited crystals were collected by filtration and washed with hexane. By the above crystallization steps, 2-propylacetanilide (13.0 g; yield, 96%) was obtained as white crystals.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl chloride (5.6 ml) and triethylamine (12.5 ml) were added dropwise to a chloroform (50 ml) solution of 2-propylaniline (10.5 g) in this order under ice-cooling. The reaction solution was stirred at room temperature for 3 hours. The solution was concentrated under reduced pressure, and the thus-obtained solid was washed with water and collected by filtration. The resulting residue was recrystallized from ethanol-water to obtain 2-propylacetanilide (11.85 g; yield, 86%) as white crystals.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valeranilide
Reactant of Route 2
Reactant of Route 2
Valeranilide
Reactant of Route 3
Reactant of Route 3
Valeranilide
Reactant of Route 4
Reactant of Route 4
Valeranilide
Reactant of Route 5
Reactant of Route 5
Valeranilide
Reactant of Route 6
Reactant of Route 6
Valeranilide
Customer
Q & A

Q1: What is the role of N-Phenylpentanamide in the synthesis of Atorvastatin?

A1: N-Phenylpentanamide serves as a crucial building block in the synthesis of Atorvastatin, a widely prescribed medication for managing high cholesterol levels. [] Specifically, it participates in a Hantzsch-type three-component reaction with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone under high-speed vibration milling conditions. This reaction sequence, facilitated by ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization, yields Atorvastatin lactone, a key precursor to Atorvastatin Calcium. []

Q2: Can you describe the structural characteristics of N-Phenylpentanamide and its spectroscopic data?

A2: N-Phenylpentanamide (C11H15NO) has a molecular weight of 177.24 g/mol. While detailed spectroscopic data is not provided in the provided research, its analog, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, has been characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. [] This information can be valuable for comparative analysis and understanding the structural properties of N-Phenylpentanamide.

Q3: Have any novel impurities been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an Atorvastatin intermediate, potentially related to N-Phenylpentanamide?

A3: Yes, two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified and isolated during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. [] These impurities were characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. [] While these impurities are not directly derived from N-Phenylpentanamide, their identification highlights the importance of impurity profiling and control during the multistep synthesis of complex molecules like Atorvastatin.

Q4: Does N-Phenylpentanamide play a role in the synthesis of other pharmaceuticals besides Atorvastatin?

A4: While the provided research focuses on the role of N-Phenylpentanamide in Atorvastatin synthesis, its structural features suggest potential applications in synthesizing other pharmaceuticals. For instance, the asymmetric hydrogenation of 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, a structurally similar compound, yields a key intermediate for Ezetimibe, another anti-hyperlipidemic drug. [] This example highlights the versatility of N-Phenylpentanamide and its analogs as building blocks in medicinal chemistry.

Q5: Are there any known crystallographic studies of compounds related to N-Phenylpentanamide that can offer insights into its structural features?

A5: Yes, the crystal structure of rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a close analog of N-Phenylpentanamide, reveals key structural features. [] The molecule exhibits intermolecular N—H⋯O hydrogen bonding, forming a chain-like structure. [] Additionally, C—H⋯O interactions contribute to the crystal packing. [] This information can be valuable for understanding the potential intermolecular interactions and solid-state behavior of N-Phenylpentanamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.